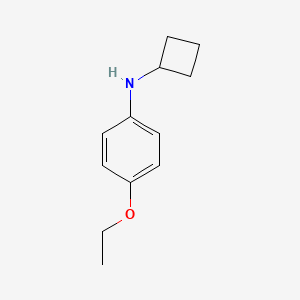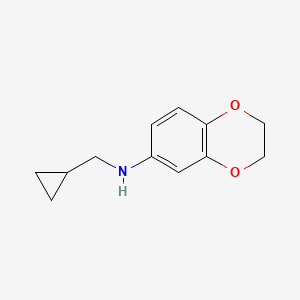![molecular formula C14H23N3O2 B13249519 N-[(2,5-Dimethyl-1H-pyrrol-3-yl)methyl]-N-(morpholin-2-ylmethyl)acetamide](/img/structure/B13249519.png)
N-[(2,5-Dimethyl-1H-pyrrol-3-yl)methyl]-N-(morpholin-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,5-Dimethyl-1H-pyrrol-3-yl)methyl]-N-(morpholin-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring substituted with dimethyl groups and a morpholine ring connected via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-Dimethyl-1H-pyrrol-3-yl)methyl]-N-(morpholin-2-ylmethyl)acetamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Substitution with Dimethyl Groups: The pyrrole ring is then substituted with dimethyl groups using Friedel-Crafts alkylation, where an alkyl halide reacts with the pyrrole in the presence of a Lewis acid catalyst.
Formation of the Acetamide Linkage: The substituted pyrrole is then reacted with chloroacetyl chloride to form the acetamide linkage.
Attachment of the Morpholine Ring: Finally, the morpholine ring is introduced through nucleophilic substitution, where morpholine reacts with the acetamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-Dimethyl-1H-pyrrol-3-yl)methyl]-N-(morpholin-2-ylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the acetamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of the pyrrole ring.
Reduction: Amines derived from the reduction of the acetamide group.
Substitution: Compounds with different substituents replacing the morpholine ring.
Scientific Research Applications
N-[(2,5-Dimethyl-1H-pyrrol-3-yl)methyl]-N-(morpholin-2-ylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[(2,5-Dimethyl-1H-pyrrol-3-yl)methyl]-N-(morpholin-2-ylmethyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways and altering cellular responses.
Pathway Involvement: The compound may influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-[(2,5-Dimethyl-1H-pyrrol-3-yl)methyl]-N-(2-hydroxyethyl)acetamide
- N-[(2,5-Dimethyl-1H-pyrrol-3-yl)methyl]-N-(piperidin-2-ylmethyl)acetamide
- N-[(2,5-Dimethyl-1H-pyrrol-3-yl)methyl]-N-(4-morpholinylmethyl)acetamide
Uniqueness
N-[(2,5-Dimethyl-1H-pyrrol-3-yl)methyl]-N-(morpholin-2-ylmethyl)acetamide is unique due to its combination of a pyrrole ring with dimethyl substitutions and a morpholine ring. This structural arrangement imparts specific physicochemical properties, such as increased lipophilicity and enhanced binding affinity to biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H23N3O2 |
|---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
N-[(2,5-dimethyl-1H-pyrrol-3-yl)methyl]-N-(morpholin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C14H23N3O2/c1-10-6-13(11(2)16-10)8-17(12(3)18)9-14-7-15-4-5-19-14/h6,14-16H,4-5,7-9H2,1-3H3 |
InChI Key |
MJVODVXNXRMURB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1)C)CN(CC2CNCCO2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B13249440.png)
![2-{Trimethylthieno[2,3-d]pyrimidin-4-yl}acetic acid](/img/structure/B13249444.png)
![N-[(2,5-difluorophenyl)methyl]cyclopropanamine](/img/structure/B13249451.png)
![2-[1-(Cyclopropylamino)ethyl]-4-fluorophenol](/img/structure/B13249454.png)
![1-{[1-(4-Iodophenyl)ethyl]amino}-2-methylpropan-2-ol](/img/structure/B13249461.png)
![2-{2,7-dimethyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid](/img/structure/B13249482.png)



![6,7,8,9-Tetrahydro-5H-benzo[7]annulene-7-carbaldehyde](/img/structure/B13249499.png)



